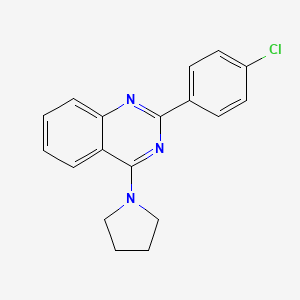

![molecular formula C20H24ClN3O2 B5502161 5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5502161.png)

5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex piperazine derivatives, such as the compound , involves multi-step chemical reactions that often start with the formation of piperazine core followed by functionalization at various positions. The methodologies can include nucleophilic substitution reactions, condensation reactions, and the introduction of specific functional groups through selective acylation (Tsizin, Sergovskaya, & Chernyak, 1986). These processes are carefully designed to achieve the desired molecular structure with specific substituents.

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and NMR spectroscopy, provides detailed insights into the compound's geometry, bond lengths, angles, and overall three-dimensional configuration. Computational methods, such as Density Functional Theory (DFT), further aid in predicting molecular properties, energy levels, and reactivity patterns. For similar compounds, single-crystal X-ray diffraction and DFT calculations have elucidated complex structures and confirmed theoretical predictions about molecular conformations (Ban et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving piperazine derivatives often explore the reactivity of the piperazine nitrogen atoms and the functional groups attached to the piperazine core. These compounds can participate in various chemical reactions, including nucleophilic substitutions, acylations, and formations of new rings or linkages. The specific reactivity patterns are crucial for synthesizing derivatives with desired biological or chemical properties.

Physical Properties Analysis

The physical properties of such complex molecules, including melting points, solubility, and crystal structure, are critical for understanding their behavior in different environments. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into thermal stability and phase transitions (Sanjeevarayappa et al., 2015).

科学的研究の応用

Serotonin Receptor Antagonists

A study by Brea et al. (2002) explores the pharmacology of compounds similar to 5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone, specifically as antagonists at 5-HT(2A), 5-HT(2B), and 5-HT(2C) serotonin receptors. These compounds, including piperidine and piperazine derivatives, are useful for understanding the role of each 5-HT(2) subtype in pathophysiology. This research highlights the potential of these compounds in dissecting serotonin receptor functions and could lead to therapeutic applications in neurological disorders (Brea et al., 2002).

Antimicrobial Activities

The synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives were investigated by Bektaş et al. (2010). This research included compounds with structures similar to 5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone. Some of these synthesized compounds showed good or moderate activities against test microorganisms, indicating their potential use as antimicrobial agents (Bektaş et al., 2010).

Cannabinoid Receptor Interaction

Shim et al. (2002) studied the molecular interaction of compounds like 5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone with the CB1 cannabinoid receptor. This research provides insights into the binding sites and antagonist activity at cannabinoid receptors, which is significant for understanding the therapeutic potential of such compounds in treating conditions like pain, inflammation, and neurological disorders (Shim et al., 2002).

Anticancer Agents

El-Masry et al. (2022) synthesized a series of compounds, including 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds with structures related to 5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone. These compounds showed significant cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents (El-Masry et al., 2022).

特性

IUPAC Name |

5-butyl-1-(4-chlorophenyl)-4-(1-methylpyrrole-2-carbonyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O2/c1-3-4-6-17-13-23(16-10-8-15(21)9-11-16)19(25)14-24(17)20(26)18-7-5-12-22(18)2/h5,7-12,17H,3-4,6,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGHIUWZMFAYHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CN(C(=O)CN1C(=O)C2=CC=CN2C)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5502080.png)

![2-(3-methoxypropyl)-9-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502104.png)

![2-{[ethyl(phenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile](/img/structure/B5502107.png)

![4-ethoxy-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5502115.png)

![2,6-dimethoxy-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5502116.png)

![8-(3-fluoro-2-pyridinyl)-2-(4-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5502122.png)

![1-({3-[2-(trifluoromethoxy)phenyl]-5-isoxazolyl}methyl)-3-azepanamine dihydrochloride](/img/structure/B5502130.png)

![{3-(cyclopropylmethyl)-1-[2-(difluoromethoxy)benzyl]piperidin-3-yl}methanol](/img/structure/B5502135.png)

![2-(2-methylphenyl)-3-[(2-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5502138.png)

![methyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5502168.png)

![N-methyl-N-(2-pyrazinylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5502176.png)